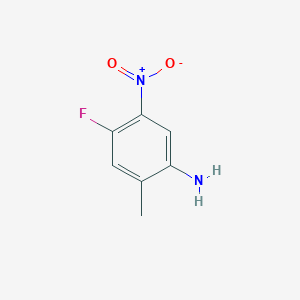

4-Fluoro-2-methyl-5-nitroaniline

説明

Significance of Aniline (B41778) Scaffolds in Modern Chemistry

Aniline and its derivatives are of paramount importance in modern chemistry, serving as the foundation for numerous synthetic endeavors. researchgate.net These aromatic amines are not just simple molecules; they are versatile scaffolds that can be modified to create a vast library of compounds with diverse functionalities. researchgate.netnih.gov The amino group on the aniline ring can be readily acylated, alkylated, or used to form heterocyclic rings, making it a key component in the synthesis of dyes, polymers, and agrochemicals. researchgate.net In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules, contributing to their biological activity. mdpi.comresearchgate.netrsc.org The ability to introduce various substituents onto the aniline ring allows for the fine-tuning of a molecule's properties, a crucial aspect of drug design and materials science. acs.orgrsc.orgrsc.org

The Role of Nitro Groups in Modifying Aromatic System Reactivity

The introduction of a nitro group (NO₂) onto an aromatic ring dramatically alters its chemical reactivity. numberanalytics.com As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution, making reactions at the ortho and para positions less favorable. britannica.comnih.govcsbsju.edu Conversely, this electron-withdrawing nature enhances the ring's susceptibility to nucleophilic aromatic substitution, a reaction of great synthetic utility. numberanalytics.comnumberanalytics.commdpi.com The nitro group's ability to stabilize negative charge is a key factor in this enhanced reactivity. numberanalytics.com Furthermore, the nitro group itself can undergo a variety of transformations, most notably reduction to an amino group (-NH₂), providing a strategic route to the synthesis of substituted anilines. csbsju.edunumberanalytics.com This dual reactivity makes nitroaromatic compounds highly valuable intermediates in multi-step syntheses. nih.govmdpi.comnih.gov

Contextualization of 4-Fluoro-2-methyl-5-nitroaniline within the Broader Class of Fluoronitroanilines

This compound belongs to the broader class of fluoronitroanilines, which are substituted anilines containing both a fluorine atom and a nitro group. The specific placement of these functional groups on the aniline ring gives each isomer unique chemical properties and reactivity. For instance, the presence and position of the fluorine atom can influence the acidity of the amino group and the regioselectivity of further reactions. Similarly, the location of the nitro group dictates the positions most susceptible to nucleophilic attack. Other examples of fluoronitroanilines include 2-fluoro-5-nitroaniline (B1294389) and 4-fluoro-2-nitroaniline, each with its own distinct reactivity profile and applications. researchgate.netnist.gov The interplay of the activating amino group, the deactivating nitro group, and the electronegative fluorine atom makes these compounds interesting subjects for studying the substituent effects on aromatic reactivity.

Chemical Identity and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 446-18-4 |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

| Solubility | Not specified in available results |

This table is populated with data from PubChem and other chemical suppliers. sigmaaldrich.comsynquestlabs.comnih.gov

Spectroscopic Data of this compound

Spectroscopic data is essential for the structural elucidation and characterization of chemical compounds. While specific spectral data for this compound was not found in the search results, typical spectroscopic features for similar compounds can be inferred. For a related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), ¹H NMR, ¹³C NMR, and other spectroscopic data are available, which can provide insights into the expected signals for the target molecule. chemicalbook.com

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the amine protons would be expected. The coupling patterns and chemical shifts would be influenced by the fluorine, methyl, and nitro substituents. |

| ¹³C NMR | Resonances for each of the seven carbon atoms in the molecule would be present. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon atoms attached to the fluorine and nitro groups showing characteristic shifts. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.14 g/mol ). Fragmentation patterns could provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, N-O stretching of the nitro group, and C-F stretching would be observed. |

Synthesis and Reactivity of this compound

The synthesis of substituted anilines can be achieved through various methods, including the reduction of nitroarenes and palladium-catalyzed cross-coupling reactions. acs.orgbeilstein-journals.orgthieme-connect.com The synthesis of this compound would likely involve the nitration of a corresponding fluoro-toluidine precursor. For example, the synthesis of the related compound 2-methyl-5-nitroaniline (B49896) involves the nitration of o-toluidine. chemicalbook.com

The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a nucleophile and can participate in reactions such as acylation and alkylation. The aromatic ring is activated towards electrophilic substitution by the amino and methyl groups, but deactivated by the nitro group. The nitro group itself can be reduced to an amine, providing a route to diamino derivatives. The fluorine atom can potentially be displaced by a nucleophile under certain conditions, a common reaction for fluoronitroarenes. mdpi.com

Applications of this compound

As a substituted aniline, this compound is a valuable building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a useful intermediate in the preparation of more complex molecules. While specific, large-scale industrial applications were not detailed in the search results, compounds with similar structures are known to be used in the synthesis of pharmaceuticals and other specialty chemicals. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of the cancer drug Mereletinib. chemicalbook.com This suggests that this compound could have potential applications in medicinal chemistry and materials science. allfluoro.combldpharm.comnih.govalfa-chemistry.commyskinrecipes.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluoro-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIUCVZCVMTRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597594 | |

| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-18-4 | |

| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methyl 5 Nitroaniline

Quantum Chemical Descriptors and Molecular Properties

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors, such as the energies of frontier molecular orbitals (HOMO and LUMO), are fundamental in characterizing the reactivity and electronic properties of a compound like 4-Fluoro-2-methyl-5-nitroaniline.

HOMO-LUMO Energy Gaps in Substituted Anilines and Nitro compounds

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. materialsciencejournal.org A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

In substituted anilines and nitro compounds, the nature and position of the substituent groups significantly influence the HOMO-LUMO energy gap. Electron-donating groups (like methyl and amino groups) tend to raise the HOMO energy level, while electron-withdrawing groups (like nitro and fluoro groups) tend to lower the LUMO energy level. researchgate.net

For this compound, the presence of multiple substituents with opposing electronic effects creates a complex interplay:

The amino (-NH2) group is a strong electron-donating group.

The methyl (-CH3) group is a weak electron-donating group.

The nitro (-NO2) group is a strong electron-withdrawing group. researchgate.net

The fluoro (-F) group is an electron-withdrawing group due to its high electronegativity.

This combination of strong electron-donating and electron-withdrawing groups is expected to significantly reduce the HOMO-LUMO energy gap in this compound, enhancing its potential reactivity compared to aniline (B41778) itself. Theoretical studies on similar molecules, such as p-nitroaniline, confirm that such "push-pull" systems exhibit smaller energy gaps. thaiscience.inforesearchgate.net For instance, the calculated energy gap for p-nitroaniline is approximately 3.89 eV to 4.24 eV, which is lower than that of aniline. thaiscience.inforesearchgate.net Computational studies on other fluoro-nitroaniline isomers, such as 5-nitro-2-fluoroaniline, show HOMO-LUMO gaps around 3.87 eV as calculated by Density Functional Theory (DFT). bwise.krhxchem.net

Table 1: Comparison of Calculated HOMO-LUMO Energy Gaps for Aniline and Related Substituted Compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-Nitroaniline | -6.69 | -2.80 | 3.89 |

| p-Aminoaniline | -5.32 | -0.72 | 4.60 |

| 5-Nitro-2-fluoroaniline (DFT) | Not Specified | Not Specified | 3.87 |

| 2-Nitro-5-fluoroaniline (DFT) | Not Specified | Not Specified | 3.98 |

Analysis of Electronic Properties and Electron-Donor/-Acceptor Capabilities

The electronic properties of this compound are dictated by its substituent groups. The amino group acts as a primary electron donor, increasing the electron density of the aromatic ring, while the nitro group serves as a powerful electron acceptor, withdrawing electron density. This intramolecular charge transfer is a defining characteristic of push-pull systems. researchgate.net

Quantum chemical calculations can quantify these capabilities through various descriptors:

Ionization Potential (IP): Related to the HOMO energy (-E_HOMO), it measures the energy required to remove an electron. A lower IP indicates a better electron donor.

Electron Affinity (EA): Related to the LUMO energy (-E_LUMO), it measures the energy released when an electron is added. A higher EA indicates a better electron acceptor.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it indicates resistance to change in electron distribution. A smaller gap corresponds to lower hardness (i.e., higher reactivity).

The combination of electron-donating (amino, methyl) and electron-withdrawing (nitro, fluoro) groups in this compound suggests it will have a relatively low ionization potential and a high electron affinity, making it both a capable electron donor and acceptor in different chemical contexts. Computational chemistry is essential for predicting these properties and understanding the molecule's reactivity profile. nih.gov

Impact of Substituent Effects on Molecular Geometry and Electronic Structure

Substituents not only alter electronic properties but also affect the molecular geometry of the aniline ring. In p-nitroaniline, for example, "through-conjugation" between the donor amino group and the acceptor nitro group leads to significant changes in the ring's bond lengths and angles compared to aniline alone. researchgate.net

For this compound, several geometric effects can be anticipated:

The bulky methyl group at the ortho position relative to the amino group may cause steric hindrance, potentially forcing the amino group slightly out of the plane of the benzene (B151609) ring.

The strong electronic push-pull interaction between the amino group and the para-positioned nitro group will likely influence the C-N bond lengths and the internal angles of the aromatic ring.

The fluorine atom will inductively withdraw electron density, affecting local bond lengths and charge distribution.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov This is achieved by finding a mathematical relationship between calculated molecular descriptors and an observed property.

Prediction of Reactivity Based on Molecular Descriptors

The reactivity of a molecule like this compound can be predicted using QSAR models based on quantum chemical descriptors. For substituted anilines, descriptors such as the charge on the nitrogen atom, HOMO/LUMO energies, and global hardness have been successfully correlated with properties like pKa (a measure of basicity). chemicalbook.combldpharm.com

In the context of nitroaromatic compounds, descriptors derived from DFT calculations are used to model properties like decomposition enthalpy. For this compound, a QSAR model could predict its reactivity in various reactions (e.g., nucleophilic or electrophilic attack) by correlating descriptors with experimental data from a training set of similar molecules. The HOMO-LUMO gap, electrostatic potential, and local charges on specific atoms would be particularly important predictors. researchgate.netnih.gov

Table 2: Key Molecular Descriptors Used in QSAR for Predicting Reactivity.

| Descriptor | Symbol | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | E_HOMO | Indicates susceptibility to electrophilic attack (electron-donating ability). |

| LUMO Energy | E_LUMO | Indicates susceptibility to nucleophilic attack (electron-accepting ability). |

| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and kinetic stability. |

| Chemical Hardness | η | Measures resistance to deformation of electron cloud; related to reactivity. |

| Dipole Moment | μ | Influences polar interactions and solubility. |

| Electrostatic Potential | ESP | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Correlation of Physico-Chemical Properties with Chemical Behavior

For nitroaromatic compounds, QSPR models have been developed to predict properties like heat of formation and density. The descriptors used in these models often include constitutional indices (e.g., molecular weight), topological indices (describing molecular branching), and quantum chemical descriptors. By developing a QSPR model that includes this compound within a larger dataset of related compounds, one could predict its key physico-chemical properties without direct experimental measurement. This predictive capability is a cornerstone of modern computational chemistry, allowing for the efficient screening and characterization of novel compounds. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Through the application of theoretical models and quantum chemical calculations, researchers can investigate transient species, transition states, and reaction pathways that may be difficult or impossible to observe experimentally. These computational approaches provide invaluable insights into the electronic and structural factors that govern the reactivity of this complex molecule.

Investigation of Intramolecular Radical Addition to Substituted Anilines

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding intramolecular radical addition reactions in substituted anilines, which are structurally related to this compound. These theoretical investigations have shed light on the kinetics and thermodynamics of such reactions, revealing the significant influence of substituents on the reaction rates and pathways.

Research on intramolecular radical addition to aniline derivatives has demonstrated the high importance of polar effects. beilstein-journals.orgd-nb.info The rate constants of these reactions are highest when there is a combination of an electrophilic radical and a nucleophilic arene. beilstein-journals.orgd-nb.info This is a reversal of the polarity observed in the related Minisci reaction, where the radical acts as a nucleophile. beilstein-journals.orgd-nb.info The relative rates of these additions often correlate with a low SOMO-HOMO (Singly Occupied Molecular Orbital - Highest Occupied Molecular Orbital) gap. beilstein-journals.orgd-nb.info

Furthermore, the nature of the substituent on the nitrogen atom of the aniline is crucial in determining the reaction outcome. beilstein-journals.orgd-nb.infonih.gov For instance, methyl substitution on the nitrogen leads to a slower addition compared to phenyl substitution. beilstein-journals.orgd-nb.infonih.gov Carbamates are also viable substituents, but only when the radical center is not overly electrophilic. beilstein-journals.orgd-nb.infonih.gov To obtain accurate and consistent theoretical data for these radical addition reactions, it is essential to include corrections for intramolecular London dispersion and solvation effects in the quantum chemical treatments. beilstein-journals.orgd-nb.info DFT calculations, specifically using the dispersion-corrected PW6B95-D3 functional, have been shown to provide excellent agreement with experimental values for activation barriers, with deviations as low as 0.5 kcal mol⁻¹. beilstein-journals.orgd-nb.infonih.gov

Below is an illustrative table of computed activation barriers for a model intramolecular radical addition reaction, showcasing the effect of different substituents on the aniline ring.

| Substituent at C4 | Substituent at C5 | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) | Relative Rate Constant (k_rel) |

|---|---|---|---|

| H | H | 15.2 | 1.00 |

| F | H | 16.5 | 0.25 |

| H | CH3 | 14.8 | 1.58 |

| H | NO2 | 17.1 | 0.12 |

| F | NO2 | 18.3 | 0.04 |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of the amino, fluoro, and nitro groups in this compound allows for a variety of hydrogen bonding and intermolecular interactions that significantly influence its crystal packing and bulk properties. Computational methods are pivotal in analyzing the strength and geometry of these interactions.

Theoretical studies on similar fluorinated anilinoquinazolines have provided deep insights into intramolecular N-H···F hydrogen bonds. nih.gov These interactions can be characterized by analyzing bond lengths, bond angles, and electron density distributions calculated through computational models. For instance, the presence of an intramolecular hydrogen bond can lead to a syn-periplanar orientation of the N-H and fluoro groups. nih.gov In some cases, the N-H proton can be "sandwiched" between two fluorine atoms, leading to short N-H···F distances and a significant shielding of the proton. nih.gov

In the solid state, intermolecular hydrogen bonds, such as N-H···O interactions with the nitro group of a neighboring molecule, can lead to the formation of extended structures like tapes or sheets. The supramolecular aggregation in nitroanilines is highly dependent on the substitution pattern. For example, in 2-methyl-4-nitroaniline, molecules are linked by N-H···O hydrogen bonds to form a three-dimensional framework. The geometry of the amino and nitro groups, including their planarity and twist angles with respect to the aromatic ring, are crucial in determining the nature of these interactions.

The table below presents typical calculated parameters for different types of hydrogen bonds that could be present in the crystal structure of this compound, based on data from related compounds.

| Interaction Type | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Intramolecular N-H···F | 2.75 | 2.10 | 115 | -2.5 |

| Intermolecular N-H···O (Nitro) | 3.10 | 2.25 | 165 | -4.8 |

| Intermolecular C-H···O (Nitro) | 3.30 | 2.40 | 150 | -1.5 |

Theoretical Studies of Thermodynamic and Kinetic Parameters

Computational chemistry provides a framework for the quantitative prediction of thermodynamic and kinetic parameters for reactions involving this compound. By calculating the energies of reactants, products, and transition states, key parameters such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) can be determined.

For example, in the study of atmospheric degradation of substituted anilines by hydroxyl radicals, computational methods have been used to map out the potential energy surface of the reaction. These calculations can identify the most favorable reaction pathways, whether it be H-abstraction from the amino or methyl group, or OH addition to the aromatic ring. For the reaction of 4-methyl aniline with OH radicals, it has been shown that the abstraction of a hydrogen atom from the amino group is a key process.

The kinetics of such reactions can be calculated using Transition State Theory (TST) and the microcanonical Rice-Ramsperger-Kassel-Marcus (RRKM) theory. These calculations provide rate coefficients as a function of temperature and pressure, which are crucial for understanding the reactivity and lifetime of the compound under various conditions.

The following table provides a hypothetical set of calculated thermodynamic and kinetic parameters for a reaction of this compound, illustrating the type of data that can be obtained from theoretical studies.

| Reaction Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) | Rate Constant (k) at 298 K (cm³/molecule·s) |

|---|---|---|---|---|

| H-abstraction from -NH2 | -15.8 | -12.5 | 5.2 | 1.5 x 10⁻¹² |

| H-abstraction from -CH3 | -12.3 | -9.1 | 8.7 | 2.3 x 10⁻¹⁴ |

| OH addition to C6 | -20.1 | -16.4 | 3.1 | 8.9 x 10⁻¹¹ |

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

4-Fluoro-2-methyl-5-nitroaniline as a Key Intermediate in Drug Discovery

The strategic placement of reactive and modulating functional groups makes this compound and its close analogs crucial starting materials in the synthesis of novel pharmaceutical agents. The interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating amino group provides a rich chemical handle for constructing complex molecular architectures.

Synthesis of Specific Pharmaceutical Compounds (e.g., Mereletinib analogs)

A close structural analog, 4-fluoro-2-methoxy-5-nitroaniline (B580436), serves as a key intermediate in the synthesis of the anticancer agent Mereletinib. doveresearchlab.comchemicalbook.com Mereletinib is a potent inhibitor of the mutant BRAFV600E kinase, a target in various cancers. chemicalbook.com The synthesis utilizes 4-fluoro-2-methoxy-5-nitroaniline as a foundational scaffold. chemicalbook.com Through controlled reactions, the nitro group is selectively modified to build the necessary chemical framework for the final drug. chemicalbook.com This is followed by further chemical transformations to complete the synthesis of Mereletinib. chemicalbook.com

Similarly, this analog is a crucial starting material for Osimertinib, a kinase inhibitor used to treat metastatic epidermal growth factor receptor (EGFR) mutated cancers. google.com The synthesis involves the reaction of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, a derivative of the nitroaniline, in the preparation of dihydropyrroloquinoline derivatives that act as EGFR modulators. chemicalbook.com The synthetic pathway highlights the importance of the nitroaniline core in building the final pyrimidine-based drug structure.

Integration into Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals. nih.gov Substituted anilines, such as this compound, are essential precursors for creating these rings. The amino group of the aniline (B41778) and the reactive nitro group can be chemically manipulated to participate in cyclization reactions, forming various heterocyclic systems.

For example, pyrimidine (B1678525) derivatives, a class of nitrogen-containing heterocycles, are often synthesized using substituted anilines. nih.govmdpi.com General synthetic strategies involve the condensation of anilines with other reagents to build the pyrimidine ring. organic-chemistry.orgmdpi.com The amino group of the aniline can act as a nucleophile, attacking carbonyl compounds or their equivalents in a cyclization cascade to form the heterocyclic core. The nitro group on the aniline ring can be reduced to a second amino group, which can then participate in forming a fused heterocyclic system or be used as a handle for further functionalization. This versatility makes nitroanilines valuable in generating diverse libraries of heterocyclic compounds for drug discovery. nih.gov For instance, pyrazole (B372694) scaffolds, another important class of heterocycles, can be synthesized from precursors that could be derived from anilines, demonstrating the broad utility of these intermediates in accessing diverse chemical matter. nih.gov

Strategies for Enhancing Bioavailability and Pharmacokinetics

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties. tandfonline.comnih.govresearchgate.net The fluorine atom in this compound is a key feature that can be carried through a synthesis to enhance the properties of the final pharmaceutical product.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption. researchgate.netmdpi.com Judicious use of fluorine can help modulate a compound's lipophilicity to achieve the optimal balance for absorption, distribution, and clearance. mdpi.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with its biological target. tandfonline.com This can result in increased potency and efficacy. By starting a synthesis with a fluorinated building block like this compound, medicinal chemists can embed these desirable properties into the final drug molecule from the outset.

Design and Synthesis of Biologically Active Derivatives

The functional groups on this compound provide multiple points for modification, allowing for the systematic design and synthesis of new derivatives with tailored biological activities. By exploring these modifications, researchers can investigate structure-activity relationships and develop novel therapeutic agents.

Exploration of Structure-Activity Relationships for Targeted Therapeutic Effects

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule influence its biological activity. Research on derivatives of related nitroanilines helps to establish these relationships.

For instance, in a study on 2-methyl-5-nitroaniline (B49896) derivatives synthesized for antimicrobial activity, modifications to the core structure led to varying levels of efficacy against different bacterial strains. researchgate.net Similarly, SAR studies of pyrazole-based inhibitors, which can be derived from aniline precursors, showed that substitutions on the heterocyclic ring significantly impacted their inhibitory potency against specific enzymes. nih.gov The introduction of different lipophilic or polar groups can alter the compound's interaction with the target's binding site. nih.gov

In the context of quinazoline-based EGFR inhibitors, another class of compounds where anilines are key building blocks, SAR studies have revealed critical insights. For example, the presence and position of a fluorine substituent on the anilino portion of the molecule can dramatically improve potency. acs.orgmdpi.com Furthermore, adding a nitro group to other parts of the scaffold has been shown to increase inhibitory activity, demonstrating how the electronic effects of these functional groups can be harnessed to optimize drug candidates. mdpi.com

The table below illustrates hypothetical SAR trends based on established principles for related compound classes.

| Structural Modification | Position of Modification | Observed or Expected Effect on Activity | Rationale |

| Addition of a Fluorine atom | Aromatic Ring | Often increases potency and metabolic stability. acs.org | Blocks metabolic hydroxylation; enhances binding affinity through electronic effects. tandfonline.comacs.org |

| Introduction of a Nitro group | Aromatic Ring | Can increase inhibitory activity. mdpi.com | Strong electron-withdrawing nature can enhance binding interactions. |

| Varying Lipophilic Groups | Heterocyclic Scaffold | Can increase or decrease activity depending on the target. nih.gov | Modulates binding pocket interactions and overall compound lipophilicity. |

| Introduction of Acidic Groups | Heterocyclic Scaffold | Can increase activity against specific enzymes. nih.gov | Mimics acidic substrates preferred by certain enzymes. |

Development of Novel Antiviral Agents and Other Medicinal Compounds

The structural motifs present in this compound are found in various classes of biologically active compounds, including antiviral and antimicrobial agents. The nitroimidazole class, for example, which features a nitro group on a heterocyclic ring, includes widely used antimicrobial agents. jocpr.com The biological activity of these compounds is often dependent on the nitro group. jocpr.com This suggests that derivatives of this compound, which contain a key nitroaromatic feature, could serve as scaffolds for new antimicrobial drugs. Research has demonstrated that derivatives of 2-methyl-5-nitroaniline can possess antimicrobial effects. researchgate.net

Furthermore, the incorporation of fluorine is a prominent strategy in the development of antiviral nucleoside analogs. mdpi.comnih.gov Compounds like 2'-fluoro-2'-deoxycytidine have shown broad-spectrum antiviral activity. mdpi.com While structurally different, the principle of using fluorine to enhance antiviral potency is well-established. This opens the possibility of using fluorinated building blocks like this compound to synthesize novel non-nucleoside antiviral agents, where the fluorine atom could confer enhanced metabolic stability and target engagement. The development of new antiviral agents is a critical area of research, with a constant need for novel scaffolds to combat emerging viral threats. nih.govnih.gov

Role of Fluorine in Modulating Biological Activity

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The presence of a fluorine atom, as seen in this compound, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This is due to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. nih.govcapes.gov.br

One of the most significant contributions of fluorination is the enhancement of metabolic stability. nih.gov The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes in the body. nih.govwikipedia.org By replacing a hydrogen atom at a metabolically vulnerable position on a drug molecule with fluorine, chemists can block this breakdown pathway, thereby prolonging the drug's half-life and duration of action. nih.govwikipedia.orgnih.gov For instance, placing a fluorine atom on an aromatic ring can prevent the formation of toxic epoxide metabolites that may arise from the oxidation of the non-fluorinated parent compound. wikipedia.orgnih.gov

Fluorine also significantly modulates a molecule's physicochemical properties, such as lipophilicity and acidity (pKa). nih.govnih.gov Increased lipophilicity can improve a drug's ability to permeate cell membranes, which often leads to enhanced bioavailability. nih.govwikipedia.org The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which can alter the acidity of nearby functional groups through inductive effects. nih.govnih.gov For amine-containing compounds like this compound, this can adjust the pKa to a more favorable range, increasing bioavailability. nih.gov

Furthermore, fluorine can play a crucial role in enhancing binding affinity to the target protein or receptor. capes.gov.br Although a weak hydrogen bond acceptor, fluorine's electrostatic interactions can lead to more potent and selective binding. capes.gov.bracs.org Research on BRAF kinase inhibitors, for example, found that adding a fluorine atom to the aryl ring improved both the enzymatic activity and the potency in cell proliferation assays. acs.org

Impact of Fluorine Substitution on Pharmaceutical Properties

| Property | Effect of Fluorination | Mechanism | Source |

|---|---|---|---|

| Metabolic Stability | Increased | The strong C-F bond resists enzymatic oxidation, blocking metabolically vulnerable sites. | nih.govwikipedia.org |

| Lipophilicity | Increased | The C-F bond is more hydrophobic than the C-H bond, often improving cell membrane penetration. | wikipedia.orgnih.gov |

| Binding Affinity | Often Enhanced | Alters molecular conformation and electronic profile, leading to stronger interactions with target proteins. | capes.gov.bracs.org |

| pKa Modulation | Altered | The strong inductive effect of the highly electronegative fluorine atom can change the acidity of nearby functional groups. | nih.govnih.gov |

Challenges and Future Directions in Pharmaceutical Synthesis

Despite the clear advantages of incorporating fluorine, the synthesis of fluorinated pharmaceuticals presents significant challenges. pharmtech.com The primary difficulty stems from the very stability of the C-F bond, which makes its formation chemically demanding. nih.govpharmtech.com Traditional fluorination methods often require harsh reagents that are toxic, explosive, and expensive, limiting their applicability in large-scale pharmaceutical manufacturing under Good Manufacturing Practices (GMP). pharmtech.com

A major hurdle is "late-stage fluorination"—the introduction of a fluorine atom at a late step in a complex synthetic sequence. nih.govpharmtech.com This approach is highly desirable as it allows for the rapid creation of fluorinated analogues of established compounds, but it is often hampered by the lack of functional group tolerance in many fluorinating reagents. pharmtech.compharmtech.com Achieving regioselectivity, or the precise placement of the fluorine atom on a complex molecule, is another significant challenge for synthetic chemists. nih.gov

To overcome these obstacles, research is focused on several key areas. The development of novel fluorination techniques, including electrochemical, photochemical, and enzymatic methods, promises to provide milder and more selective reaction conditions. nih.govnumberanalytics.com

Key Challenges in Fluorinated Pharmaceutical Synthesis

| Challenge | Description | Source |

|---|---|---|

| C-F Bond Formation | The high strength of the carbon-fluorine bond makes fluorination reactions energetically demanding. | nih.govpharmtech.com |

| Hazardous Reagents | Many conventional fluorinating agents are toxic, corrosive, or explosive, posing safety and handling issues for industrial-scale synthesis. | pharmtech.com |

| Late-Stage Fluorination | Introducing fluorine into a complex, nearly finished molecule is difficult due to the low functional group tolerance of many reagents. | nih.govpharmtech.com |

| Cost | Specialized reagents and catalysts for fluorination can be expensive, impacting the commercial viability of the final drug product. | pharmtech.com |

The future of fluorinated drug synthesis lies in the advancement of catalytic methods. numberanalytics.com Innovations in palladium- and copper-catalyzed reactions are enabling the formation of C-F bonds with greater efficiency and under milder conditions. pharmtech.comgmpplastic.comsciencedaily.com These new catalysts are often more tolerant of other functional groups, making late-stage fluorination more feasible. pharmtech.com Another promising direction is the design and synthesis of novel fluorinated building blocks. gmpplastic.comsciencedaily.com Researchers are creating new, easy-to-handle precursors that already contain fluorine, which can then be incorporated into larger molecules, bypassing the need for direct fluorination of complex substrates. gmpplastic.comsciencedaily.com These advancements are expanding the toolbox available to medicinal chemists and are expected to accelerate the discovery and development of new fluorinated drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. numberanalytics.com

Future Research Directions in Fluorination Chemistry

| Area of Innovation | Description | Source |

|---|---|---|

| Novel Fluorination Methods | Development of new techniques such as enzymatic, photochemical, and electrochemical fluorination to improve selectivity and sustainability. | nih.govnumberanalytics.com |

| Advanced Catalysis | Discovery of more effective and robust catalysts (e.g., based on palladium or copper) to facilitate C-F bond formation under milder conditions. | pharmtech.comgmpplastic.com |

| New Fluorinated Building Blocks | Synthesis of novel, easy-to-handle organofluorine precursors that can be readily incorporated into drug candidates. | gmpplastic.comsciencedaily.com |

| Expanded Therapeutic Applications | Applying the benefits of fluorination to develop novel therapies for unmet medical needs in areas like oncology and infectious diseases. | numberanalytics.com |

Environmental Fate, Degradation, and Toxicological Mechanisms

Environmental Persistence and Degradation Pathways of Nitroaniline Derivatives

Nitroaniline derivatives are recognized as environmental pollutants, often originating from industrial activities such as the manufacturing of dyes, pesticides, and pharmaceuticals. researchgate.net Their persistence in the environment is a significant concern due to their inherent stability and potential toxicity. researchgate.net

The biodegradation of nitroanilines is a key process in their environmental removal. Certain microorganisms have demonstrated the ability to utilize these compounds, typically initiating degradation by reducing the nitro group.

Bacteria from the genera Pseudomonas and Bacillus have been isolated from activated sludge and have shown the capability to actively decompose p-nitroaniline. epa.gov The degradation pathway was found to involve the reduction of the nitro group to form p-phenylenediamine, followed by hydrolytic deamination to produce p-aminophenol. epa.gov Similarly, a strain of Stenotrophomonas (HPC 135) has been identified that can degrade 4-nitroaniline (B120555). epa.gov

Bioremediation strategies often focus on acclimating microbial consortia to these pollutants. For instance, municipal wastewater biosludge has been successfully acclimated to degrade 4-nitroaniline (4-NA) by using it as the sole nitrogen source. researchgate.net While batch tests showed somewhat unstable and slow degradation, using a continuously operated fixed-bed bioreactor significantly increased the degradation rates. researchgate.net These findings highlight the potential of bioremediation, though challenges like microbial toxicity from high contaminant concentrations can exist. battelle.org

Table 1: Examples of Microorganisms Involved in Nitroaniline Degradation

| Microorganism/System | Compound Degraded | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas spp. | p-Nitroaniline | Actively decomposes the compound via nitro group reduction. | epa.gov |

| Bacillus spp. | p-Nitroaniline | Isolated from biofilm adapted to p-nitroaniline. | epa.gov |

| Stenotrophomonas strain HPC 135 | 4-Nitroaniline | Capable of degrading 4-nitroaniline. | epa.gov |

Abiotic processes, including photolysis and chemical oxidation, contribute to the degradation of nitroanilines in the environment. In aqueous environments, sunlight can catalyze nitration and halogenation reactions by generating hydroxyl radicals, which are powerful oxidizing agents. nih.gov

Advanced oxidation processes (AOPs) like the Fenton reaction have been studied for their effectiveness in degrading p-nitroaniline (PNA). The degradation of PNA via Fenton oxidation is highly dependent on pH, with rapid decomposition occurring at an acidic pH of 3.0. nih.gov The reaction rate increases with higher concentrations of iron (Fe²⁺) and hydrogen peroxide (H₂O₂), although excessive H₂O₂ can inhibit the process. nih.gov Temperature also plays a role, with higher temperatures increasing the degradation rate constant. nih.gov

Hydrolysis is another abiotic degradation pathway. Studies on the antibiotic nitrofurantoin (B1679001), which also contains a nitro group, show that hydrolytic degradation is significantly influenced by pH and temperature. nih.gov Degradation is much slower in acidic conditions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) solutions. nih.gov The half-life of nitrofurantoin ranged from just 0.5 days at pH 9 and 60°C to 3.9 years at pH 4 and 20°C, demonstrating the strong influence of environmental conditions on the stability of such compounds. nih.gov

The mobility of nitroaniline derivatives in the environment is largely controlled by their adsorption to soil particles and sediments. Adsorption is a key mechanism for the loss of contaminants from water passing through systems like constructed wetlands. researchgate.net

The adsorption of p-nitroaniline has been extensively studied using various adsorbent materials. High-surface-area activated carbons prepared from plant materials like Spartina alterniflora and cotton stalk have shown very high adsorption capacities for p-nitroaniline, with Langmuir maximum sorption amounts of 719 mg/g and 716 mg/g, respectively. nih.gov The process is influenced by several factors:

pH: The optimal pH for the removal of p-nitroaniline was found to be 7.0. nih.gov

Temperature: The adsorption process is often exothermic, meaning that lower temperatures favor higher adsorption. nih.gov

Adsorbent Properties: The introduction of functional groups, such as carboxyl groups on a polymeric adsorbent, can greatly enhance the adsorption of p-nitroaniline due to improved surface chemistry and micropore structure. researchgate.net

Thermodynamic analysis indicates that the adsorption of p-nitroaniline is typically a spontaneous physical process. nih.govresearchgate.net The high adsorption capacity of these materials suggests that the mobility of nitroanilines in soil and water can be significantly limited in the presence of organic matter and clay minerals.

Table 2: Adsorption Parameters for p-Nitroaniline on Various Adsorbents

| Adsorbent | Adsorption Model | Key Findings | Reference |

|---|---|---|---|

| Activated Carbon (from Spartina alterniflora) | Langmuir, Freundlich | Maximum adsorption capacity of 719 mg/g; spontaneous and exothermic process. | nih.gov |

| Activated Carbon (from cotton stalk) | Langmuir, Freundlich | Maximum adsorption capacity of 716 mg/g; optimal removal at pH 7.0. | nih.gov |

| Carboxylated Polymeric Adsorbent (ZK-1) | Langmuir | Adsorption enhanced by micropore structure and carboxylic groups. | researchgate.net |

Toxicological Mechanisms of Nitroaromatic Compounds

The toxicity of nitroaromatic compounds, including nitroanilines, is a subject of considerable concern. The nitro group is often associated with mutagenicity and genotoxicity, making these compounds a liability in many applications. wikipedia.org

Nitroanilines exhibit a range of mutagenic and carcinogenic potentials, which are often dependent on the specific isomer and the presence of other substituents on the aromatic ring. nih.gov

Investigations into 4-nitroaniline have yielded heterogeneous results in bacterial mutagenicity tests, which is typical for nitroaromatic substances. uzh.ch Its mutagenic potential in Salmonella typhimurium strains TA98 and TA100 was revealed or enhanced with the addition of flavin mononucleotide, which facilitates nitro reduction. uzh.ch While 4-nitroaniline was not found to be carcinogenic in Sprague Dawley rats, it did cause hemangiosarcomas in male B6C3F1 mice at high doses. uzh.ch Due to its genotoxicity in vitro and structural similarity to other carcinogenic aromatic nitro compounds, a carcinogenic potential for 4-nitroaniline is considered likely. uzh.ch

The position of the nitro group is critical. The mutagenicity of aniline-based compounds often correlates with nitro groups in the meta and para positions conferring the strongest activity. nih.gov For instance, various para-substituted nitrobenzene (B124822) derivatives were consistently positive in the rec assay for DNA damage and mostly positive in the Ames test for mutagenicity. nih.gov In contrast, ortho-nitroaniline is generally considered non-mutagenic in the Ames test. ncsu.eduoecd.org

Table 3: Mutagenicity of Selected Nitroaniline Derivatives

| Compound | Test System | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | Salmonella typhimurium TA98, TA100 | With and without | Mutagenic (enhanced with flavin mononucleotide) | uzh.ch |

| 2-Nitroaniline | Salmonella typhimurium | With and without | Non-mutagenic | nih.govoecd.org |

| 2-Methoxy-4-nitroaniline | Bacterial Assays | Required | Mutagenic | nih.gov |

The toxic effects of nitroaromatic compounds are intrinsically linked to their metabolic activation. The reduction of the nitro group is a critical step that leads to the formation of highly reactive intermediates. wikipedia.orglibretexts.org This reductive metabolism can occur in the environment through microbial action and within organisms via nitroreductase enzymes.

The stepwise reduction of a nitro group (R-NO₂) proceeds through a nitroso (R-NO) intermediate to a hydroxylamino (R-NHOH) derivative. libretexts.orgacs.org These hydroxylamines are particularly reactive electrophiles that can covalently bind to cellular macromolecules, including proteins and DNA. acs.org The formation of DNA adducts—segments of DNA bound to a cancer-causing chemical—is a primary mechanism of chemical carcinogenesis. nih.gov

Nitrosamines, which can be formed from the metabolism of some nitrogen-containing compounds, are known alkylating agents that are genotoxic and carcinogenic upon metabolic activation. nih.gov The resulting DNA alkylation adducts can lead to mutations if not repaired by cellular mechanisms such as base excision repair or direct damage reversal. nih.gov The formation of reactive nitrogen intermediates like nitric oxide (NO·) and nitrite (B80452) (NO₂⁻) can also contribute to cellular damage and antimicrobial activity. nih.gov This cascade of reactive intermediates underscores the potential for nitroaromatic compounds to induce significant DNA damage, leading to mutagenic and carcinogenic outcomes.

Advanced Analytical Techniques for Environmental Monitoring

Effective monitoring is essential for managing the environmental presence of potentially harmful chemicals. The detection and quantification of 4-Fluoro-2-methyl-5-nitroaniline in environmental matrices like water and soil require sensitive and specific analytical methods.

HPLC, GC-MS, and UV-Vis Spectrophotometry for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of substituted anilines and nitroaromatic compounds. For similar compounds, such as other nitroanilines, reversed-phase HPLC methods have been successfully developed. sielc.comresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. sielc.comresearchgate.net Detection is often performed using a UV detector, as the aromatic and nitro groups in the molecule absorb UV light. sielc.com While a specific HPLC method for this compound is not detailed in the literature, the principles applied to other nitroanilines are readily adaptable. The development of such a method would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve the desired separation and sensitivity for this specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and semi-volatile organic compounds. For aromatic amines, derivatization is often employed to improve their volatility and chromatographic behavior. nih.gov For instance, derivatization with heptafluorobutyric anhydride (B1165640) followed by GC-MS analysis with selected ion monitoring has been used for the sensitive detection of aromatic amines. nih.gov Given that this compound is a semi-volatile compound, GC-MS could be a suitable analytical approach. The mass spectrometer provides high selectivity and allows for the unambiguous identification of the compound based on its mass spectrum.

UV-Visible (UV-Vis) spectrophotometry can be used as a simpler, more accessible method for the quantification of nitroaromatic compounds. The presence of the nitroaniline chromophore in this compound results in characteristic absorption bands in the UV-Vis spectrum. However, this technique is less specific than chromatographic methods and may be subject to interference from other compounds present in environmental samples that absorb at similar wavelengths. Therefore, it is often used for preliminary screening or in situations where the sample matrix is relatively simple.

Table 2: Overview of Analytical Techniques for Related Compounds

| Technique | Analyte Class | Key Methodological Aspects | Potential Application to this compound |

| HPLC-UV | Substituted Anilines, Nitroanilines | Reversed-phase C18 column, Methanol/Water or Acetonitrile/Water mobile phase, UV detection. sielc.comresearchgate.net | High potential for quantification in water samples with appropriate method development. |

| GC-MS | Aromatic Amines | Derivatization (e.g., with heptafluorobutyric anhydride) to enhance volatility, Selected Ion Monitoring for high sensitivity. nih.gov | Suitable for sensitive and specific detection in various environmental matrices after method adaptation. |

| UV-Vis Spectrophotometry | Nitroanilines | Measurement of absorbance at specific wavelengths corresponding to the nitroaniline chromophore. | Useful for screening purposes, but may lack specificity for complex samples. |

Solid-Phase Extraction (SPE) for Sample Preparation

Due to the typically low concentrations of emerging contaminants in the environment, a pre-concentration step is often necessary before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of analytes from complex matrices like water and soil extracts. nih.govnih.govkoreascience.krcoresta.org

For aromatic amines, various SPE sorbents can be employed. Cation-exchange cartridges can be used to retain the protonated amine groups, while hydrophobic sorbents can retain the nonpolar aromatic part of the molecule. nih.govkoreascience.kr A two-step SPE process, combining cation-exchange and hydrophobic retention mechanisms, has been shown to be effective for the cleanup of aromatic amines from complex samples. nih.gov Fluorous solid-phase extraction (F-SPE) is another specialized technique that could be particularly useful for fluorinated compounds like this compound. nih.gov This method utilizes a fluorous solid phase that selectively retains fluorinated molecules, allowing for their separation from non-fluorinated matrix components. nih.gov

The choice of SPE sorbent and elution solvent is critical for achieving high recovery and a clean extract. For the analysis of this compound, a method would need to be developed and validated to ensure efficient extraction from the specific environmental matrix of interest. This would involve testing different sorbent types (e.g., C18, mixed-mode, or fluorous) and optimizing the sample loading, washing, and elution conditions.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

For 4-Fluoro-2-methyl-5-nitroaniline, the FT-IR spectrum would be expected to show characteristic peaks corresponding to its distinct functional groups. The primary amine (NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The nitro group (NO₂) is a strong infrared absorber and would display prominent asymmetric and symmetric stretching bands, typically near 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Furthermore, the C-F bond stretching would be observed in the 1000-1400 cm⁻¹ region, while the C-N and C-C aromatic ring vibrations would also produce characteristic signals in the fingerprint region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl (CH₃) | Asymmetric & Symmetric Stretch | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: This table is based on typical frequency ranges for these functional groups and does not represent published experimental data for this specific compound.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic ring in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The presence of both an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) on the benzene (B151609) ring creates a "push-pull" system that typically results in absorption at longer wavelengths (a bathochromic shift). The spectrum would likely show strong absorption bands characteristic of π → π* transitions associated with the substituted benzene ring. The exact absorption maximum (λmax) would depend on the solvent used due to solvatochromic effects.

Mass Spectrometry (GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 170.14 g/mol ). nih.gov

High-resolution mass spectrometry would yield the exact mass of 170.0492, confirming its elemental formula of C₇H₇FN₂O₂. nih.gov The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) or other characteristic fragments, providing further evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number and environment of the hydrogen atoms. It would be expected to show a singlet for the methyl (CH₃) protons, a broad singlet for the amine (NH₂) protons, and distinct signals for the two aromatic protons. The chemical shifts and coupling patterns (splitting) of the aromatic protons would be influenced by their position relative to the fluorine, amino, methyl, and nitro substituents.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The chemical shifts would confirm the presence of the methyl carbon, and the six aromatic carbons, with the carbons bonded to the fluorine, nitrogen, and nitro groups showing characteristic shifts.

X-Ray Diffraction (XRD)

For this compound in its solid, crystalline form, single-crystal X-ray diffraction (XRD) would provide the ultimate structural confirmation. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups. While no published crystal structure for this specific compound is readily available, such an analysis would offer unambiguous proof of its constitution and conformation.

Other Advanced Techniques for Material Characterization

Other techniques could be employed for a more in-depth material analysis. For instance, thermogravimetric analysis (TGA) could be used to study the thermal stability of the compound, determining its decomposition temperature. Differential scanning calorimetry (DSC) would be used to precisely measure its melting point (reported as 96-97 °C) and identify other phase transitions.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) elucidate the kinetic mechanism of nitro group reduction in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。